Cas no 141071-86-5 (5-Methoxy-4-(piperazin-1-yl)pyrimidine)
5-Methoxy-4-(piperazin-1-yl)pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 5-Methoxy-4-(piperazin-1-yl)pyrimidine
- 5-methoxy-4-(1-piperazinyl)Pyrimidine
- 5-methoxy-4-piperazin-1-ylpyrimidine
- Pyrimidine,5-methoxy-4-(1-piperazinyl)-
- SCHEMBL4344404
- AKOS006310564
- 1-(5-methoxy-4-pyrimidyl)-piperazine
- DTXSID60439574
- 1-(5-methoxy-4-pyrimidyl) piperazine
- FT-0753617
- 1-(5-Methoxy-4-pyrimidinyl)piperazine
- 1-(5-methoxy-4-pyrimidyl)piperazine
- (5-methoxy-4-pyrimidinyl)piperazine
- 4-(5-methoxy-4-pyrimidinyl)piperazine
- 141071-86-5
- IDMFVGRBITWGLW-UHFFFAOYSA-N
- F2147-2351
- M67402
- DB-063361
-
- Inchi: 1S/C9H14N4O/c1-14-8-6-11-7-12-9(8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3
- InChI Key: IDMFVGRBITWGLW-UHFFFAOYSA-N
- SMILES: O(C)C1=CN=CN=C1N1CCNCC1
Computed Properties
- Exact Mass: 194.11692
- Monoisotopic Mass: 194.11676108g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 50.3Ų
Experimental Properties
- PSA: 50.28
5-Methoxy-4-(piperazin-1-yl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M265751-100mg |
5-Methoxy-4-(piperazin-1-yl)pyrimidine |
141071-86-5 | 100mg |
$ 160.00 | 2022-06-02 | ||
| TRC | M265751-500mg |
5-Methoxy-4-(piperazin-1-yl)pyrimidine |
141071-86-5 | 500mg |
$ 615.00 | 2022-06-02 | ||
| TRC | M265751-1g |
5-Methoxy-4-(piperazin-1-yl)pyrimidine |
141071-86-5 | 1g |
$ 955.00 | 2022-06-02 | ||
| Life Chemicals | F2147-2351-0.25g |
5-methoxy-4-(piperazin-1-yl)pyrimidine |
141071-86-5 | 95%+ | 0.25g |
$595.0 | 2023-09-06 | |
| Life Chemicals | F2147-2351-0.5g |
5-methoxy-4-(piperazin-1-yl)pyrimidine |
141071-86-5 | 95%+ | 0.5g |
$627.0 | 2023-09-06 | |
| Life Chemicals | F2147-2351-1g |
5-methoxy-4-(piperazin-1-yl)pyrimidine |
141071-86-5 | 95%+ | 1g |
$660.0 | 2023-09-06 | |
| Life Chemicals | F2147-2351-2.5g |
5-methoxy-4-(piperazin-1-yl)pyrimidine |
141071-86-5 | 95%+ | 2.5g |
$1320.0 | 2023-09-06 | |
| Life Chemicals | F2147-2351-5g |
5-methoxy-4-(piperazin-1-yl)pyrimidine |
141071-86-5 | 95%+ | 5g |
$1980.0 | 2023-09-06 | |
| Life Chemicals | F2147-2351-10g |
5-methoxy-4-(piperazin-1-yl)pyrimidine |
141071-86-5 | 95%+ | 10g |
$2772.0 | 2023-09-06 |
5-Methoxy-4-(piperazin-1-yl)pyrimidine Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 5-Methoxy-4-(piperazin-1-yl)pyrimidine
Introduction to 5-Methoxy-4-(piperazin-1-yl)pyrimidine (CAS No. 141071-86-5)
5-Methoxy-4-(piperazin-1-yl)pyrimidine, identified by its Chemical Abstracts Service (CAS) number 141071-86-5, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic organic molecule combines a pyrimidine core with a piperazine substituent and a methoxy group, making it a versatile scaffold for medicinal chemists exploring novel therapeutic agents. The structural features of this compound contribute to its potential biological activity, particularly in the modulation of enzyme inhibition and receptor interaction.
The pyrimidine ring is a fundamental motif in many bioactive molecules, often found in nucleoside analogs and antiviral agents. Its incorporation into 5-Methoxy-4-(piperazin-1-yl)pyrimidine enhances the compound's ability to interact with biological targets such as kinases, phosphodiesterases, and other enzymes involved in cellular signaling pathways. The presence of the piperazine moiety further expands its pharmacological potential by enabling hydrogen bonding interactions with amino acid residues in protein targets, which is crucial for achieving high binding affinity and selectivity.
The methoxy group at the 5-position of the pyrimidine ring introduces additional electronic and steric effects that can fine-tune the compound's biological properties. This modification can influence solubility, metabolic stability, and binding affinity, making it an attractive feature for drug design. In recent years, 5-Methoxy-4-(piperazin-1-yl)pyrimidine has garnered attention in academic and industrial research due to its role as a key intermediate in synthesizing novel therapeutic candidates.
Recent studies have highlighted the compound's utility in developing inhibitors targeting various diseases. For instance, researchers have explored its derivatives as potential treatments for cancer, neurodegenerative disorders, and infectious diseases. The piperazine substituent, in particular, has been extensively studied for its role in modulating G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes. By leveraging the structural flexibility of 5-Methoxy-4-(piperazin-1-yl)pyrimidine, scientists have designed molecules that exhibit potent activity against these receptors.
In the context of oncology research, 5-Methoxy-4-(piperazin-1-yl)pyrimidine derivatives have been investigated for their ability to inhibit kinases that play critical roles in tumor growth and progression. Kinase inhibitors are among the most successful classes of drugs developed over the past decade, with many FDA-approved medications targeting specific kinases involved in cancer pathways. The pyrimidine-piperazine scaffold provides an excellent platform for designing kinase inhibitors due to its ability to mimic natural substrates and interfere with enzyme activity.
Moreover, the methoxy group's electron-donating properties can enhance the compound's binding interactions by stabilizing positive charges or participating in hydrogen bonding networks. This feature is particularly valuable when designing molecules that require precise interactions with biological targets. The combination of these structural elements makes 5-Methoxy-4-(piperazin-1-yl)pyrimidine a promising candidate for further development into therapeutic agents.
Advances in computational chemistry and high-throughput screening have accelerated the discovery process for novel drug candidates like 5-Methoxy-4-(piperazin-1-yl)pyrimidine. Computational methods such as molecular docking and virtual screening allow researchers to predict binding affinities and optimize lead structures before conducting expensive wet-lab experiments. These techniques have been instrumental in identifying promising derivatives of 5-Methoxy-4-(piperazin-1-yl)pyrimidine that exhibit enhanced biological activity and reduced toxicity.
The synthesis of 5-Methoxy-4-(piperazin-1-yl)pyrimidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between halogenated pyrimidines and piperazine derivatives, followed by functional group transformations such as methylation at the 5-position. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to scale up synthesis for preclinical and clinical studies.
In conclusion, 5-Methoxy-4-(piperazin-1-yl)pyrimidine (CAS No. 141071-86-5) represents a valuable scaffold in pharmaceutical research due to its structural versatility and potential biological activity. Its applications span multiple therapeutic areas, including oncology, neurology, and infectious diseases. The ongoing exploration of its derivatives continues to yield promising candidates for future drug development, underscoring its importance in modern medicinal chemistry.
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